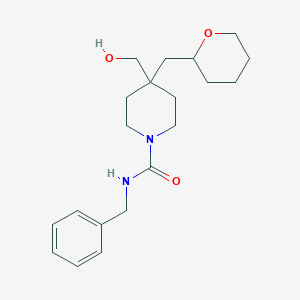
1'-acetyl-3-propoxy-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-Acetyl-3-propoxy-1,4'-bipiperidine, also known as A-366, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential application in scientific research, particularly in the field of neuroscience. A-366 is a potent and selective agonist of the mu-opioid receptor, which is a key target for the development of analgesics and other therapeutics.
作用機序
1'-acetyl-3-propoxy-1,4'-bipiperidine acts as a mu-opioid receptor agonist, which means that it binds to and activates the receptor. This leads to the activation of downstream signaling pathways, resulting in the modulation of pain perception, reward, and addiction. This compound has been shown to be highly selective for the mu-opioid receptor, with little to no activity at other opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce reward-related effects, such as conditioned place preference and self-administration. This compound has been shown to have a similar potency and efficacy to other mu-opioid receptor agonists, such as morphine and fentanyl.
実験室実験の利点と制限
One of the main advantages of 1'-acetyl-3-propoxy-1,4'-bipiperidine is its high selectivity for the mu-opioid receptor, which allows for more precise and specific studies of the receptor's function. This compound has also been shown to be more stable than other mu-opioid receptor agonists, such as DAMGO. However, one limitation of this compound is its relatively low solubility, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several potential future directions for the study of 1'-acetyl-3-propoxy-1,4'-bipiperidine. One area of interest is the development of novel analgesics based on the mu-opioid receptor. This compound could be used as a starting point for the development of new compounds with improved efficacy and reduced side effects. Another area of interest is the study of the mu-opioid receptor in the context of addiction and reward. This compound could be used to better understand the role of the receptor in these processes and potentially identify new targets for therapeutic intervention. Finally, the use of this compound in combination with other compounds could lead to new insights into the complex interactions between opioid receptors and other neurotransmitter systems.
合成法
The synthesis of 1'-acetyl-3-propoxy-1,4'-bipiperidine involves the reaction of 1-(3-chloropropyl)piperidine with 1-acetyl-4-bromopiperidine in the presence of a palladium catalyst. The resulting product is then treated with sodium methoxide in methanol to obtain this compound. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
1'-acetyl-3-propoxy-1,4'-bipiperidine has shown promising results in scientific research, particularly in the field of neuroscience. It has been used to study the mu-opioid receptor, which is involved in pain regulation, reward, and addiction. This compound has been shown to be a potent and selective agonist of the mu-opioid receptor, making it a valuable tool for studying the receptor's function and potential therapeutic applications.
特性
IUPAC Name |
1-[4-(3-propoxypiperidin-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-11-19-15-5-4-8-17(12-15)14-6-9-16(10-7-14)13(2)18/h14-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHPDGHSLDFOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(C1)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6023231.png)
![2-[2-amino-1-(2,5-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6023241.png)
![ethyl 4-[({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B6023265.png)
![1-cyclopentyl-4-(3-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6023273.png)
![3-[2-(2-methylphenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6023277.png)
![7-(2,3-difluorobenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6023280.png)
![(5-chloro-2-methoxyphenyl){1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methanone](/img/structure/B6023283.png)
![3-{2-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6023290.png)


![2-(4-fluorobenzyl)-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6023307.png)

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-(4-propyl-1,4-diazepan-1-yl)nicotinamide](/img/structure/B6023319.png)
![9-(1-methyl-1H-pyrazol-5-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6023321.png)